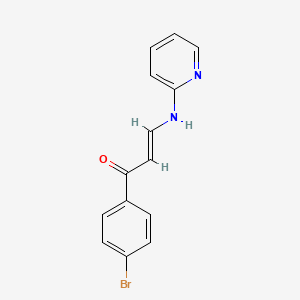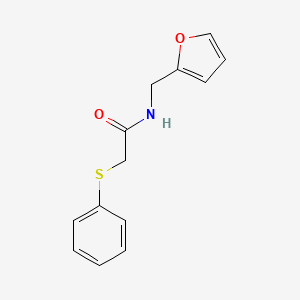
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one, also known as BRD7589, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. In inflammation research, this compound has been shown to inhibit the activity of the NF-κB pathway, which is known to promote the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound has been found to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of transcription factors such as NF-κB. In neurological research, this compound has been shown to improve cognitive function and memory by enhancing synaptic plasticity and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one in lab experiments is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. Additionally, this compound has been found to have a wide range of biological activities, which makes it a versatile tool for studying various diseases and pathways. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one. In cancer research, further studies are needed to determine the optimal dosage and administration of this compound for different types of cancer. Additionally, studies are needed to investigate the potential synergistic effects of this compound with other anticancer agents. In inflammation research, further studies are needed to determine the specific molecular targets of this compound and to investigate its potential for treating chronic inflammatory diseases. In neurological research, further studies are needed to determine the optimal dosage and administration of this compound for improving cognitive function and memory in animal models and humans. Additionally, studies are needed to investigate the potential neuroprotective effects of this compound in various neurological disorders.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one involves the reaction of 4-bromobenzaldehyde and 2-acetylpyridine in the presence of a base catalyst. The resulting chalcone is purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In neurological research, this compound has been studied for its potential to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-6-4-11(5-7-12)13(18)8-10-17-14-3-1-2-9-16-14/h1-10H,(H,16,17)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBCUYSSNXYLCD-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)
![4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5715587.png)

![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5715602.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide](/img/structure/B5715609.png)



![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)
![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)

![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)